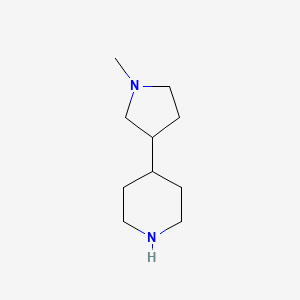

4-(1-Methylpyrrolidin-3-yl)piperidine

Descripción

Propiedades

Número CAS |

1211590-19-0 |

|---|---|

Fórmula molecular |

C10H20N2 |

Peso molecular |

168.28 |

Nombre IUPAC |

4-(1-methylpyrrolidin-3-yl)piperidine |

InChI |

InChI=1S/C10H20N2/c1-12-7-4-10(8-12)9-2-5-11-6-3-9/h9-11H,2-8H2,1H3 |

Clave InChI |

HJSRDORSYFMKLS-UHFFFAOYSA-N |

SMILES |

CN1CCC(C1)C2CCNCC2 |

SMILES canónico |

CN1CCC(C1)C2CCNCC2 |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Transformations of 4 1 Methylpyrrolidin 3 Yl Piperidine and Its Analogues

Strategies for the Construction of Pyrrolidine (B122466) and Piperidine (B6355638) Ring Systems

The formation of the pyrrolidine and piperidine rings can be achieved through several strategic pathways, each offering distinct advantages in terms of substrate scope, efficiency, and control over stereochemistry.

N-heterocyclization involves the formation of the heterocyclic ring through the creation of a crucial carbon-nitrogen bond. This is often accomplished via intramolecular cyclization of a linear precursor containing a nitrogen nucleophile and a suitable electrophilic carbon center.

A direct and efficient method for preparing cyclic amines involves the chlorination of amino alcohols using thionyl chloride (SOCl₂). organic-chemistry.org This one-pot procedure bypasses the need for the more traditional multi-step sequence of N-protection, O-activation, cyclization, and deprotection. organic-chemistry.org For instance, the treatment of an appropriate amino alcohol with SOCl₂ can directly yield the corresponding cyclic amine hydrochloride. Another approach involves the intramolecular cyclization of an alkene, which is then hydrogenated to form the saturated heterocycle. This has been used in the synthesis of precursors for compounds like Clemastine. nih.gov Furthermore, intramolecular reductive cyclization of a 1,5-diketone monoxime, using reagents like sodium borohydride (B1222165) (NaBH₃CN), can produce N-hydroxypiperidine analogues diastereoselectively. ajchem-a.com

The hydrogenation of aromatic N-heterocycles, particularly pyridine (B92270) derivatives, is a fundamental and widely used strategy for the synthesis of saturated piperidine rings. researchgate.netnih.govnih.gov This transformation can be accomplished using various catalytic systems under different conditions.

Heterogeneous metal catalysts are commonly employed for this purpose. For example, palladium-based catalysts are effective for the hydrogenation of fluorinated pyridines. nih.gov A study found that the combination of 20 wt% Pd(OH)₂ on carbon with aqueous HCl in methanol (B129727) provides a suitable system for this reduction. nih.gov The presence of an acid can be crucial, as it protonates the substrate and product, often leading to improved catalyst activity and selectivity. nih.gov Rhodium catalysts have also proven effective, particularly for substrates where other catalysts may be less active. nih.govdicp.ac.cn

Recent advancements include electrocatalytic hydrogenation, which offers a method to perform the reduction at ambient temperature and pressure. nih.govacs.org This technique uses a membrane electrode assembly, with a carbon-supported rhodium catalyst, to achieve quantitative conversion of pyridine to piperidine with high yield and current efficiency. nih.govacs.org

Table 1: Comparison of Heterogeneous Catalysts for the Hydrogenation of 3-Fluoropyridine

| Entry | Catalyst | Additive | Solvent | Result |

|---|---|---|---|---|

| 1 | Pd(OH)₂/C (20 wt%) | aq. HCl | MeOH | Successful hydrogenation to fluorinated piperidine. nih.gov |

| 2 | Pd/C (10 wt%) | aq. HCl | MeOH | Less effective, traces of product observed. nih.gov |

| 3 | PtO₂ | aq. HCl | MeOH | Less effective, traces of product observed. nih.gov |

| 4 | Rh/C (5 wt%) | aq. HCl | MeOH | Less effective, traces of product observed. nih.gov |

Data sourced from a study on accessing fluorinated piperidines. nih.gov

Acid catalysis provides a powerful means to promote the cyclization of acyclic precursors into N-heterocycles. One such method involves the activation of a hydroxyl group in an N-carbamate-protected amino alcohol using orthoesters. organic-chemistry.org This activation facilitates intramolecular cyclization, and despite the reduced nucleophilicity of the carbamate (B1207046) nitrogen, this approach yields various pyrrolidines and piperidines in very good yields. organic-chemistry.org

Another strategy is the Brønsted acid-catalyzed 'clip-cycle' synthesis. whiterose.ac.uk In this approach, a Cbz-protected bis-homoallylic amine is first "clipped" to a thioacrylate via an alkene metathesis reaction. The subsequent enantioselective intramolecular aza-Michael cyclization is then catalyzed by a chiral phosphoric acid to form the pyrrolidine ring with high enantioselectivity. whiterose.ac.uk Ferric chloride has also been shown to induce carbenium ion-induced cyclization of alkynes, acting as both a Lewis acid and a nucleophile to generate alkylidene-substituted piperidines and pyrrolidines. nih.gov

Modern synthetic chemistry heavily utilizes transition metal catalysis to construct heterocyclic rings with high efficiency and selectivity. Copper and palladium are notable metals used in these transformations.

Copper-catalyzed intramolecular C-H amination of N-halide amides presents a direct route to both pyrrolidines and piperidines. nih.govresearchgate.netacs.org This method uses a well-defined copper complex, such as [Tpⁱᵖʳ²Cu(NCMe)], to catalyze the direct functionalization of a C(sp³)–H bond, forming a C–N bond and closing the ring. acs.org The reaction proceeds through a proposed Cu(I)/Cu(II) catalytic cycle. nih.govresearchgate.net Similarly, copper(II) carboxylates like copper(II) neodecanoate can promote the intramolecular carboamination of unactivated alkenes, providing access to N-functionalized pyrrolidines and piperidines. nih.gov

Palladium catalysis is also instrumental in forming piperidine rings. Methods include intramolecular allylic amination and cross-coupling reactions. nih.govwhiterose.ac.uk For example, enantiomerically enriched 5-methylene piperidines can be synthesized by reacting a protected β-aminoalkyl zinc iodide with 3-chloro-2-(chloromethyl)prop-1-ene (B158312) under copper catalysis, followed by a cyclization step using sodium hydride. whiterose.ac.uk

Table 2: Copper-Promoted Oxidative Cyclization of an Alkenyl Sulfonamide

| Entry | Copper Salt | Solvent | Yield |

|---|---|---|---|

| 1 | Cu(OAc)₂ | Toluene | 51% |

| 2 | Cu(ND)₂ | Toluene | 71% |

| 3 | Cu(pivalate)₂ | DMF | Efficient Reaction |

| 4 | Cu(2-ethylhexanoate)₂ | DMF | Efficient Reaction |

ND = neodecanoate. Data shows the efficiency of different copper salts in promoting the cyclization reaction. nih.gov

Enantioselective Synthesis and Stereocontrol Approaches

Controlling the three-dimensional arrangement of atoms is critical in the synthesis of complex molecules. Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule.

One of the most powerful strategies for asymmetric synthesis is to begin with a readily available, enantiomerically pure starting material, often referred to as the "chiral pool." For the synthesis of chiral pyrrolidines, proline and its derivatives, such as 4-hydroxyproline, are common starting materials. nih.govmdpi.com

For example, (S)-prolinol, which can be obtained by the reduction of proline, serves as a starting compound for numerous drugs. mdpi.com The synthesis of various pharmaceutical agents starts with commercially available Boc-protected trans-4-hydroxy-L-proline. mdpi.com Another example is the synthesis of a new chiral pyrrolidine organocatalyst from 2,3-O-iso-propylidene-D-erythronolactol, a derivative of D-erythrose. nih.gov This approach leverages the inherent stereochemistry of the starting material to build the new chiral centers of the target molecule in a controlled manner. nih.gov The synthesis of the antimalarial agent (+)-Febrifugine has also been achieved starting from chiral pool derived 3-benzyloxy-3,4,5,6-tetrahydropyridine. researchgate.net

Resolution of Racemates and Diastereomeric Mixtures

The separation of stereoisomers is a critical step in the development of chiral compounds. For analogues of 4-(1-methylpyrrolidin-3-yl)piperidine, several methods for the resolution of racemates and diastereomeric mixtures have been employed.

In the synthesis of conformationally restricted analogues of muscarinic agents that contain both pyrrolidine and piperidine rings, racemic derivatives have been successfully resolved into their individual enantiomers. nih.gov This separation is crucial as the biological activity often resides in a single enantiomer. For instance, studies have shown that the R-enantiomers of certain pyrrolidine-piperidine containing compounds exhibit significantly higher affinity for muscarinic receptors compared to their S-enantiomer counterparts. nih.gov

Kinetic resolution is another powerful technique for separating enantiomers. This method relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent. For example, the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines has been achieved through asymmetric deprotonation using a chiral ligand, yielding enantioenriched piperidine derivatives. whiterose.ac.uk This approach allows for the isolation of both the unreacted, enantioenriched starting material and the 2,2-disubstituted product with high enantiomeric ratios. whiterose.ac.uk

The following table summarizes examples of resolution methods applicable to piperidine-containing scaffolds.

| Resolution Method | Substrate Example | Outcome |

| Classical Resolution | Racemic pyrrolidine, piperidine, and perhydroazepine analogues | Separation into individual enantiomers |

| Kinetic Resolution | N-Boc-2-aryl-4-methylenepiperidines | Enantioenriched starting materials and 2,2-disubstituted products |

Stereoselective Reduction Methods

Achieving specific stereochemistry during the synthesis of this compound analogues is often accomplished through stereoselective reduction methods. These methods introduce chirality in a controlled manner, avoiding the need for later-stage resolution.

A notable approach involves the chemo-enzymatic dearomatization of activated pyridines to produce stereo-enriched 3- and 3,4-disubstituted piperidines. nih.gov This method utilizes a stereoselective one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into chiral piperidines with high precision. nih.gov

Furthermore, a one-pot synthesis of piperidin-4-ols has been developed that proceeds via a sequential gold-catalyzed cyclization, chemoselective reduction, and spontaneous Ferrier rearrangement. nih.gov This process demonstrates excellent diastereoselectivities in the formation of the piperidine ring. nih.gov The resulting piperidin-4-ols are valuable intermediates where the ring nitrogen is available for further derivatization. nih.gov

Another powerful strategy is the Rh-catalyzed asymmetric reductive Heck reaction of arylboronic acids and a pyridine derivative to furnish 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. acs.org Subsequent reduction provides access to a wide array of enantioenriched 3-substituted piperidines. acs.org

The table below highlights key stereoselective reduction methods for piperidine synthesis.

| Method | Key Transformation | Stereochemical Outcome |

| Chemo-enzymatic Dearomatization | Amine oxidase/ene imine reductase cascade on N-substituted tetrahydropyridines | Stereo-defined 3- and 3,4-substituted piperidines |

| Gold-Catalyzed Cyclization/Reduction | Sequential cyclization, chemoselective reduction, and Ferrier rearrangement | Highly diastereoselective formation of piperidin-4-ols |

| Rh-Catalyzed Asymmetric Reductive Heck Reaction | Asymmetric carbometalation of a dihydropyridine | Enantioenriched 3-substituted tetrahydropyridines |

Derivatization and Functionalization Strategies of the Core Scaffold

N-Alkylation and Quaternization Reactions

The nitrogen atoms within the this compound scaffold are key sites for derivatization through N-alkylation and quaternization, allowing for the introduction of a wide variety of substituents.

N-alkylation of the piperidine nitrogen is a common strategy to introduce diverse functional groups. Standard procedures involve reacting the secondary amine with an alkyl halide, such as an alkyl bromide or iodide, in a suitable solvent like anhydrous acetonitrile (B52724). researchgate.net The use of a base, such as potassium carbonate, can facilitate the reaction by neutralizing the acid formed. researchgate.net This method has been applied to the synthesis of numerous N-substituted piperidines. researchgate.net

Quaternization of the nitrogen atoms leads to the formation of quaternary ammonium (B1175870) salts. This is typically achieved by treating the tertiary amine with an alkylating agent. For instance, 4-(1-Pyrrolidinyl)piperidine (B154721) has been used to synthesize various quaternary ammonium bromides by reacting it with substituted phenacyl bromides. sigmaaldrich.com The stereochemistry of N-alkylation can be influenced by the existing substituents on the piperidine ring, with attack of the alkylating agent occurring from either the axial or equatorial face. researchgate.net The reaction of 5-O-sulfonates of methyl 2,3-o-isopropylidene-β-D-ribofuranoside with various heterocyclic amines, including pyridine, results in the formation of the corresponding N-substituted ammonium salts. mdpi.com

Below is a table summarizing N-alkylation and quaternization reactions.

| Reaction | Reagents | Product Type |

| N-Alkylation | Alkyl bromide or iodide, K2CO3, Acetonitrile | N-Alkylpiperidine |

| Quaternization | Substituted phenacyl bromides | Quaternary ammonium bromide salts |

Reductive Amination Reactions

Reductive amination is a versatile and widely used method for the functionalization of the this compound core, particularly for introducing substituents at positions where a carbonyl group can be synthetically installed. This two-step process involves the formation of an imine or enamine intermediate from a ketone or aldehyde and an amine, followed by reduction to the corresponding amine. researchgate.net

This method has been successfully employed in the synthesis of various N-substituted piperidines starting from a piperidone precursor. researchgate.net For instance, the reductive amination of 4-amino-1-Boc-piperidine with 2-phenylacetaldehyde yields a common intermediate that can be further elaborated. nih.gov A variety of reducing agents can be used, including sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride, with the choice depending on the specific substrates and desired selectivity. researchgate.netsciencemadness.org The intramolecular version of this reaction is a powerful tool for the synthesis of polyhydroxypiperidine iminosugars from carbohydrate precursors. researchgate.net Conventional methods for piperidine synthesis often include reductive amination as a key step. beilstein-journals.org

Peptide Coupling Methods for Amide Linkages

The formation of amide bonds via peptide coupling methods is a key strategy for attaching peptide fragments or other carboxylic acid-containing molecules to the this compound scaffold, typically at the piperidine nitrogen. These methods involve the activation of a carboxylic acid to facilitate its reaction with the amine.

Standard solid-phase peptide synthesis (SPPS) using the Fmoc/t-Bu strategy is a robust methodology for creating peptides. jmcs.org.mxresearchgate.netscielo.org.mx In this context, the piperidine nitrogen of the core scaffold can act as the nucleophile to attack an activated amino acid, thereby elongating a peptide chain or attaching a single amino acid. An orthogonal coupling approach allows for the synthesis of peptides from unprotected segments, where an acyl segment is captured as a thioester and then undergoes an intramolecular acyl transfer to an amine component to form the peptide bond. nih.gov

Protecting Group Strategies in Synthesis

In the multi-step synthesis of complex derivatives of this compound, the use of protecting groups is essential to mask reactive functional groups and ensure selective transformations. jocpr.com

The choice of protecting group is critical and depends on its stability to various reaction conditions and the ease of its removal. jocpr.com In syntheses involving the piperidine nitrogen, the tert-butoxycarbonyl (Boc) group is a common protecting group for the secondary amine. The Boc group is stable under many reaction conditions but can be readily removed with acid.

In the context of peptide synthesis involving this scaffold, protecting groups are crucial for both the amino and carboxyl groups of the amino acids being coupled. creative-peptides.com For the α-amino group, the 9-fluorenylmethoxycarbonyl (Fmoc) group is widely used in SPPS and is removed under basic conditions, often using a solution of piperidine in DMF. creative-peptides.comub.edu Side-chain functional groups of amino acids also require protection to prevent unwanted side reactions. creative-peptides.com The selection of an appropriate set of orthogonal protecting groups is a key consideration in the design of a synthetic route, allowing for the selective deprotection of one group while others remain intact. jocpr.com

The following table lists common protecting groups used in the synthesis of derivatives of nitrogen-containing heterocycles.

| Functional Group | Protecting Group | Deprotection Conditions |

| Amine (piperidine) | tert-Butoxycarbonyl (Boc) | Acidic conditions (e.g., TFA) |

| α-Amino (amino acid) | 9-Fluorenylmethoxycarbonyl (Fmoc) | Basic conditions (e.g., piperidine in DMF) |

| Carboxyl (amino acid) | tert-Butyl ester (OtBu) | Acidic conditions |

| Hydroxyl (amino acid) | tert-Butyl (tBu) | Acidic conditions |

Chemical Reactivity and Reaction Pathways of this compound Derivatives

The chemical reactivity of derivatives of this compound is primarily dictated by the functional groups present on the piperidine and pyrrolidine rings. The core structure contains two nitrogen atoms: a tertiary amine within the 1-methylpyrrolidine (B122478) moiety and, typically, a secondary amine in the piperidine ring, which serves as a primary site for chemical modification. The reactivity of these compounds is of significant interest in medicinal chemistry for the synthesis of new analogues with potential therapeutic applications.

The principal reaction pathways for derivatives of this scaffold involve transformations of the piperidine nitrogen, including N-alkylation, N-acylation, and reductive amination. Additionally, oxidation and substitution reactions can occur on either heterocyclic ring system.

N-Alkylation: The secondary amine of the piperidine ring is nucleophilic and readily undergoes N-alkylation. This reaction is a common strategy for introducing a wide variety of substituents. The process typically involves reacting the piperidine derivative with an alkyl halide (e.g., alkyl bromide or iodide) in a suitable solvent like anhydrous acetonitrile or dimethylformamide (DMF). researchgate.net The presence of a base, such as potassium carbonate (K2CO3) or triethylamine (B128534) (TEA), is often used to neutralize the hydrohalic acid formed during the reaction. researchgate.net For instance, the alkylation of piperidine with activated 1-methylpyrrolidin-3-ol derivatives can be achieved by first converting the alcohol to a more reactive alkyl halide. Sustainable methods for N-alkylation also include catalytic approaches using reagents like fatty alcohols. researchgate.net

N-Acylation: N-acylation of the piperidine nitrogen leads to the formation of stable amide derivatives. This transformation is typically achieved by reacting the this compound derivative with an acylating agent, such as an acyl chloride or a carboxylic anhydride. researchgate.net For example, N-acylation of anilino-esters containing a piperidine ring has been successfully carried out using propionyl chloride. researchgate.net These reactions are often performed in the presence of a base to scavenge the acidic byproduct. This pathway is crucial in the synthesis of analogues where an amide bond is a key structural feature. nih.gov

Oxidation Reactions: The nitrogen atoms in the this compound scaffold, as well as the carbon backbone, can be susceptible to oxidation. Oxidation of the tertiary amine on the pyrrolidine ring or the secondary/tertiary amine on the piperidine ring can lead to the formation of N-oxides. More vigorous oxidation using agents like potassium permanganate (B83412) or chromium trioxide can result in the formation of ketones (piperidones) or aldehydes, or potentially ring-opened products. evitachem.com

Substitution Reactions: While the saturated rings are generally unreactive towards substitution, derivatives can be functionalized to undergo nucleophilic substitution. For example, halogenated derivatives can be used to introduce new functional groups onto the carbon skeleton of the piperidine or pyrrolidine rings. evitachem.com

The following table summarizes the key chemical transformations for derivatives of this compound.

| Reaction Type | Reagent(s) | Functional Group Transformed | Product Type |

| N-Alkylation | Alkyl halide (R-X), Base (e.g., K2CO3) | Piperidine secondary amine | N-Alkyl piperidine |

| N-Acylation | Acyl chloride (R-COCl) or Anhydride | Piperidine secondary amine | N-Acyl piperidine (Amide) |

| Oxidation | Oxidizing agents (e.g., KMnO4, H2O2) | Amine or C-H bonds | N-Oxide, Ketone, Aldehyde |

| Nucleophilic Substitution | Nucleophile on a halogenated derivative | C-Halogen bond | Substituted piperidine/pyrrolidine |

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental in providing detailed information about the connectivity, chemical environment, and functional groups within the molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 4-(1-Methylpyrrolidin-3-yl)piperidine. A suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments is employed to assign every proton and carbon atom and to establish the stereochemical relationship between the piperidine (B6355638) and pyrrolidine (B122466) rings.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The signals for the protons on the piperidine and pyrrolidine rings are typically found in the aliphatic region. The N-methyl group on the pyrrolidine ring would present a characteristic singlet. The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. ipb.pt

Two-dimensional techniques are crucial for a definitive assignment.

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) spin-spin coupling networks within each ring system, allowing for the tracing of proton connectivity.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range correlations between protons and carbons (typically 2-3 bonds away), which is critical for confirming the connection point between the C3 of the pyrrolidine ring and the C4 of the piperidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This is particularly vital for determining the relative stereochemistry (cis/trans isomerism) at the C3 and C4 positions of the respective rings. For instance, a stronger NOE between the proton at C3 of the pyrrolidine and the axial protons on the piperidine ring would suggest a specific diastereomer.

The table below illustrates the expected NMR chemical shifts for this compound, predicted based on the analysis of its constituent fragments.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Piperidine C2/C6 | 2.9 - 3.1 (axial), 2.5 - 2.7 (equatorial) | ~50 |

| Piperidine C3/C5 | 1.6 - 1.8 (axial), 1.4 - 1.6 (equatorial) | ~28 |

| Piperidine C4 | 1.9 - 2.1 | ~40 |

| Pyrrolidine C2 | 2.8 - 3.0 | ~60 |

| Pyrrolidine C3 | 2.2 - 2.4 | ~38 |

| Pyrrolidine C4 | 1.8 - 2.0 | ~25 |

| Pyrrolidine C5 | 2.6 - 2.8 | ~58 |

| Pyrrolidine N-CH₃ | 2.3 - 2.5 | ~42 |

Note: This is an interactive data table based on predicted values.

Advanced mass spectrometry (MS) is used to confirm the molecular weight and elemental composition of this compound and to analyze its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides a highly accurate mass measurement of the protonated molecule ([M+H]⁺). This allows for the unambiguous confirmation of the molecular formula, C₁₀H₂₀N₂, by comparing the experimental mass to the calculated exact mass.

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways. The protonated molecule is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. The fragmentation pattern provides valuable structural information. Key expected fragmentation pathways for this compound include:

Cleavage of the C-C bond between the two rings , leading to ions corresponding to the isolated piperidine and N-methylpyrrolidine fragments.

Alpha-cleavage adjacent to the nitrogen atoms within each ring, a common fragmentation pathway for amines, resulting in the loss of alkyl radicals and the formation of stable iminium ions. wvu.edumiamioh.edu

Ring-opening reactions of either the piperidine or pyrrolidine moiety.

The table below lists some of the plausible fragment ions and their corresponding mass-to-charge ratios (m/z).

| Proposed Fragment Ion Structure | m/z (Monoisotopic) | Fragmentation Pathway |

| [C₁₀H₂₁N₂]⁺ (Protonated Molecule) | 169.1705 | [M+H]⁺ |

| [C₅H₁₀N]⁺ (Piperidinyl-methyl cation) | 84.0813 | Cleavage of the bond between rings |

| [C₅H₁₂N]⁺ (N-methylpyrrolidinium) | 86.0970 | Cleavage of the bond between rings |

| [C₉H₁₈N]⁺ | 140.1439 | Loss of the N-methyl group |

Note: This is an interactive data table of predicted fragmentation patterns.

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint of this compound by probing its vibrational modes.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by the molecule, identifying characteristic functional groups. Key expected absorptions include C-H stretching vibrations from the methyl and methylene (B1212753) groups, C-N stretching from the tertiary amine functionalities, and various CH₂ bending (scissoring, wagging, twisting) modes.

Raman Spectroscopy provides complementary information, particularly for non-polar bonds, and can be useful for analyzing the skeletal vibrations of the heterocyclic rings.

A precise assignment of the numerous overlapping bands in the spectra is achieved by correlating the experimental data with theoretical calculations. biointerfaceresearch.com Density Functional Theory (DFT) is commonly used to compute the vibrational frequencies and intensities. nih.govcardiff.ac.uk This computational approach allows for a detailed understanding of each observed band in terms of specific atomic motions. core.ac.uk

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy |

| C-H Stretch (Aliphatic) | 2850 - 3000 | IR, Raman |

| CH₂ Bend (Scissoring) | 1440 - 1480 | IR |

| C-N Stretch (Tertiary Amine) | 1050 - 1250 | IR |

| Ring Skeletal Vibrations | 800 - 1200 | IR, Raman |

Note: This is an interactive data table of expected vibrational frequencies.

X-ray Crystallography for Absolute Stereochemistry Determination and Molecular Structure

Single-crystal X-ray crystallography is the gold standard for unequivocally determining the three-dimensional structure of a molecule in the solid state. jyu.fi This technique can provide precise data on bond lengths, bond angles, and torsion angles, thereby confirming the molecular connectivity and revealing the exact conformation of the molecule in the crystal lattice.

For this compound, X-ray analysis would confirm the chair conformation of the piperidine ring and the specific puckering of the pyrrolidine ring. Furthermore, it would establish the relative orientation of the two rings (e.g., whether the pyrrolidine substituent is in an equatorial or axial position on the piperidine ring).

The compound possesses a stereocenter at the C3 position of the pyrrolidine ring. If a single enantiomer is crystallized, X-ray crystallography using anomalous dispersion can determine its absolute stereochemistry (R or S configuration). nih.govnih.gov

| Crystallographic Parameter | Typical Information Obtained |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions and angles of the unit cell |

| Bond Lengths | Precise distances between atoms (e.g., C-C, C-N) |

| Bond Angles | Angles between bonded atoms (e.g., C-N-C) |

| Torsion Angles | Dihedral angles defining molecular conformation |

Note: This is an interactive data table illustrating the type of data obtained from X-ray crystallography.

Theoretical and Computational Structural Studies

Computational chemistry provides powerful insights into the structural properties and energetics of molecules, complementing experimental findings.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure, geometry, and energy of this compound. nih.gov DFT calculations allow for the geometry optimization of various possible conformers to find the lowest energy (most stable) structures. uoa.gr

For this molecule, a key area of investigation is the conformational preference of the pyrrolidine substituent on the piperidine ring. The piperidine ring is expected to adopt a chair conformation. The N-methylpyrrolidinyl group can be attached in either an equatorial or an axial position. DFT calculations can determine the relative energies of these two conformers. Generally, for bulky substituents on a piperidine ring, the equatorial position is sterically favored and therefore lower in energy. nih.gov The calculations can also explore the different puckering conformations of the five-membered pyrrolidine ring and the orientation of the N-methyl group. By comparing the calculated energies, the global minimum energy conformation and the relative populations of different conformers at room temperature can be predicted.

| Conformer | Calculated Method | Relative Energy (kcal/mol) |

| Equatorial-Substituted Piperidine | DFT (e.g., B3LYP/6-31G) | 0.00 (Reference) |

| Axial-Substituted Piperidine | DFT (e.g., B3LYP/6-31G) | > 2.0 (Predicted) |

Note: This is an interactive data table showing a hypothetical comparison of conformer energies.

Ab Initio Hartree-Fock Calculations for Molecular Geometry and Vibrational Frequencies

Ab initio Hartree-Fock (HF) calculations represent a fundamental quantum mechanical method used to approximate the electronic structure of a molecule. By solving the time-independent Schrödinger equation without empirical parameters, the HF method can determine a molecule's optimized geometry and predict its vibrational spectra.

For this compound, an HF calculation, typically employing a basis set like 6-31G(d), would yield key geometric parameters. This includes the precise bond lengths, bond angles, and dihedral angles of the interconnected pyrrolidine and piperidine rings. The calculation would also identify the lowest energy conformation, for instance, confirming whether the piperidine ring adopts a chair conformation, which is common for such systems. researchgate.net

Furthermore, the HF method is used to calculate vibrational frequencies, which correspond to the infrared (IR) and Raman spectral bands. While calculated HF frequencies are often systematically higher than experimental values, they can be scaled to provide a reliable assignment of the observed spectral peaks to specific molecular motions, such as C-H stretching, C-N stretching, and ring deformation modes. researchgate.net

Table 1: Representative Data from Hartree-Fock Calculations on Related Heterocycles This table illustrates the type of data obtained from HF calculations. Specific values for this compound would require a dedicated computational study.

| Parameter | Heterocycle Example | Basis Set | Calculated Value |

|---|---|---|---|

| C-N Bond Length | Piperidine | 6-31G(d) | ~1.47 Å |

| C-C Bond Length | Piperidine | 6-31G(d) | ~1.54 Å |

| N-H Stretch Freq. | Piperidine | 6-31G(d) | Scaled ~3350 cm⁻¹ |

| C-N-C Bond Angle | Pyrrolidine | Varies | ~108° |

Pseudorotational Potential Analysis of Pyrrolidine and Piperidine Moieties

The conformational flexibility of the heterocyclic rings in this compound is a critical aspect of its structure.

The five-membered pyrrolidine ring does not have a single, rigid, low-energy conformation but instead undergoes a phenomenon known as pseudorotation. nih.gov This process involves continuous puckering of the ring through a series of low-energy "envelope" and "twist" conformations without passing through a high-energy planar state. researchgate.net A pseudorotational potential analysis would map the energy of the molecule as a function of the ring-puckering coordinates, identifying the most stable conformers and the energy barriers between them. researchgate.net

The six-membered piperidine ring has more defined low-energy conformations, primarily the chair form. However, it can also exist in higher-energy boat and twist-boat forms. Conformational analysis would calculate the potential energy surface to determine the relative stability of these forms and the energy barriers for interconversion (e.g., ring flipping). For substituted piperidines, this analysis also determines the energetic preference for substituents to be in axial versus equatorial positions.

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals, quantifying their contribution to molecular stability through hyperconjugation. materialsciencejournal.orgresearchgate.net

In this compound, key interactions would involve the lone pair orbitals on the two nitrogen atoms. NBO analysis would reveal stabilizing delocalization effects, such as the interaction between a nitrogen lone pair (a donor NBO) and the antibonding orbital (an acceptor NBO) of an adjacent C-C or C-H bond (n → σ*). orientjchem.orgnih.gov The energy associated with these interactions, calculated using second-order perturbation theory, indicates the strength of the hyperconjugative effect. orientjchem.org This analysis also provides insight into the partial atomic charges on each atom, revealing the distribution of electron density across the molecule. mdpi.com

Table 2: Examples of NBO Second-Order Perturbation Interactions in Piperidine-like Systems

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| LP (N) | σ* (C-C) | > 2.0 | Lone Pair → Antibonding |

| LP (N) | σ* (C-H) | > 1.5 | Lone Pair → Antibonding |

| σ (C-H) | σ* (C-N) | ~ 0.5 | Bonding → Antibonding |

E(2) represents the stabilization energy from the donor-acceptor interaction.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, so its energy is related to the molecule's ionization potential and nucleophilicity. youtube.com The LUMO acts as an electron acceptor, and its energy is related to the electron affinity and electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. nih.gov A large gap implies high kinetic stability and low chemical reactivity because it costs more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive. For this compound, FMO analysis would identify the spatial distribution of these orbitals. The HOMO is expected to be localized primarily on the nitrogen atoms, reflecting their nucleophilic character, while the LUMO would be distributed over the C-H and C-N antibonding regions.

Table 3: Representative FMO Properties for Pyrrolidine and Piperidine Analogues Data adapted from a study on bis-pyrrolidino and bis-piperidino analogues. mdpi.com

| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Pyrrolidine Analogue | -5.660 | 2.305 | 7.965 |

| Piperidine Analogue | -5.889 | 2.323 | 8.212 |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule, plotted on its electron density surface. bhu.ac.in It is an essential tool for predicting how a molecule will interact with other species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net

The MEP map uses a color scale to denote electrostatic potential. Regions of negative potential (typically colored red or yellow) are electron-rich and are likely sites for electrophilic attack. researchgate.net Regions of positive potential (colored blue) are electron-poor and are susceptible to nucleophilic attack. researchgate.net Green areas represent neutral potential.

For this compound, the MEP map would show the most negative potential localized around the two nitrogen atoms due to their lone pairs of electrons. These areas would be the primary sites for protonation and interaction with electrophiles. The hydrogen atoms bonded to carbon would exhibit positive potential, making them the most electron-deficient regions of the molecule. bhu.ac.inresearchgate.net

Structure Activity Relationships Sar and in Vitro Pharmacological Probing

Ligand Design Principles Based on Pyrrolidine (B122466) and Piperidine (B6355638) Scaffolds

The design of ligands based on pyrrolidine and piperidine scaffolds is a cornerstone of medicinal chemistry, particularly for targeting G-protein coupled receptors (GPCRs) and ion channels in the central nervous system (CNS). evitachem.comsemanticscholar.orgebi.ac.ukresearchgate.net The five-membered pyrrolidine ring and the six-membered piperidine ring are prevalent motifs in numerous biologically active compounds due to their ability to present key pharmacophoric features in a defined three-dimensional space. evitachem.comsemanticscholar.orgebi.ac.ukresearchgate.net

The nitrogen atom in both the pyrrolidine and piperidine rings typically serves as a basic center, which is often protonated at physiological pH, allowing for ionic interactions with acidic residues in receptor binding pockets. evitachem.comsemanticscholar.org The stereochemistry of substituents on these rings is a critical determinant of biological activity, influencing both binding affinity and functional outcome (agonist, antagonist, or inverse agonist). evitachem.com For instance, the orientation of substituents on the pyrrolidine ring can significantly alter the binding mode and efficacy of a compound at its target. evitachem.com

In Vitro Receptor Binding Affinity and Selectivity Profiling

Dopamine (B1211576) Receptor Subtypes (D₂ , D₃) Interactions

Derivatives of piperidine and pyrrolidine are well-established ligands for dopamine D₂ and D₃ receptors. nih.govresearchgate.netmdpi.com The affinity and selectivity for these subtypes are highly dependent on the nature and position of substituents on the heterocyclic rings. For D₂/D₃ receptor antagonists, bitopic ligands have been designed based on scaffolds like eticlopride, which contains a pyrrolidine ring. nih.gov In such designs, modifications to the pyrrolidine ring, including N-alkylation, can significantly impact binding affinity. nih.gov While small N-alkyl groups on the pyrrolidine are sometimes poorly tolerated, the addition of a linker and a secondary pharmacophore can enhance affinity. nih.gov

For 4-substituted piperidines, the nature of the substituent at the 4-position is crucial for D₄ receptor affinity and selectivity over D₂ and D₃ subtypes. nih.gov It has been hypothesized that the conformation around the bond connecting an aromatic heterocycle to the piperidine ring is important for D₄ affinity. nih.gov Given that 4-(1-Methylpyrrolidin-3-yl)piperidine features a non-aromatic pyrrolidine ring at this position, its affinity for D₄ receptors might differ significantly from aromatic analogues.

Table 1: Dopamine Receptor Binding Affinity of this compound

| Receptor Subtype | Binding Affinity (Kᵢ) | Binding Affinity (IC₅₀) |

|---|---|---|

| Dopamine D₂ | Not Available | Not Available |

| Dopamine D₃ | Not Available | Not Available |

Opioid Receptor Subtypes (μ, κ, δ) Binding Affinities

The piperidine scaffold is a core component of many potent opioid receptor ligands, including the phenylpiperidine class of analgesics like fentanyl and meperidine. plos.org The substitution pattern on the piperidine ring is critical for affinity and selectivity towards μ (mu), κ (kappa), and δ (delta) opioid receptors. nih.govnih.gov For instance, in the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine series, the N-substituent plays a significant role in modulating affinity and functional activity at all three opioid receptor subtypes. nih.gov

The presence of a pyrrolidinyl group can also influence opioid receptor binding. In some series of opioid ligands, a pyrrolidinyl moiety is incorporated to explore interactions with the receptor binding pocket. documentsdelivered.com A study on 4-(1-pyrrolidinyl) piperidine derivatives revealed significant analgesic activity, suggesting interaction with opioid receptors. tandfonline.com However, specific binding affinities for the individual opioid receptor subtypes were not reported for these compounds. tandfonline.com

Table 2: Opioid Receptor Binding Affinity of this compound

| Receptor Subtype | Binding Affinity (Kᵢ) | Binding Affinity (IC₅₀) |

|---|---|---|

| μ-Opioid | Not Available | Not Available |

| κ-Opioid | Not Available | Not Available |

| δ-Opioid | Not Available | Not Available |

Serotonin (B10506) Receptor Subtypes (5-HT₁ₐ, 5-HT₁ₑ, 5-HT₂ₐ) Interactions

Piperidine and pyrrolidine moieties are common in ligands targeting various serotonin (5-HT) receptors. semanticscholar.orgresearchgate.netnih.govnih.gov For 5-HT₁ₐ receptors, arylpiperazine derivatives are a well-known class of ligands, but piperidine-containing compounds also show high affinity. semanticscholar.org The replacement of a piperazine (B1678402) ring with a piperidine ring in some benzothiazole (B30560) derivatives has been shown to reduce affinity for 5-HT₁ₐ receptors. semanticscholar.org

In the development of dual serotonin and norepinephrine (B1679862) reuptake inhibitors, [(aryloxy)(pyridinyl)methyl]piperidine and pyrrolidine derivatives have been explored, with their inhibitory activity being a function of the amine, pyridine (B92270) isomer, and aryloxy ring substitution. researchgate.net For 5-HT₂ₐ receptors, many ligands share a common pharmacophore of a protonatable basic nitrogen at a specific distance from an aromatic ring, a feature that can be fulfilled by piperidine-containing structures. researchgate.net

Table 3: Serotonin Receptor Binding Affinity of this compound

| Receptor Subtype | Binding Affinity (Kᵢ) | Binding Affinity (IC₅₀) |

|---|---|---|

| 5-HT₁ₐ | Not Available | Not Available |

| 5-HT₁ₑ | Not Available | Not Available |

| 5-HT₂ₐ | Not Available | Not Available |

Histamine (B1213489) H₃ Receptor Antagonism/Inverse Agonism

The histamine H₃ receptor is a GPCR primarily found in the CNS, and its antagonists/inverse agonists have therapeutic potential. researchgate.net Many potent H₃ receptor antagonists are based on a 4-substituted piperidine scaffold. nih.gov For instance, novel antagonists have been developed from 4-[(1H-imidazol-4-yl)methyl]piperidine. nih.gov

In other series of H₃ antagonists, substituted pyrrolidines have been shown to have high affinity. researchgate.netlookchem.com The combination of a piperidine or pyrrolidine ring as the basic amine core linked to an aromatic system is a common feature of H₃ receptor antagonists. nih.govacs.org The nature of the substituents on both the heterocyclic and aromatic rings fine-tunes the affinity and selectivity. nih.govacs.org

Table 4: Histamine H₃ Receptor Binding Affinity of this compound

| Receptor | Binding Affinity (Kᵢ) | Functional Activity |

|---|---|---|

| Histamine H₃ | Not Available | Not Available |

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Ligand Interactions

Piperidine and pyrrolidine derivatives are also known to interact with nicotinic acetylcholine receptors (nAChRs). bohrium.comunimi.itnih.govresearchgate.net The interaction of piperidine derivatives with nAChRs can be complex, with some compounds acting as allosteric modulators rather than directly competing with acetylcholine for the binding site. bohrium.com The substitution pattern on the piperidine ring is critical for these interactions. For example, alkyl substitution at the 2 and 6 positions of the piperidine ring is important for ion channel activity. bohrium.com

Pyrrolidinyl ethers have been investigated as selective ligands for the α4β2 nAChR subtype. unimi.it The stereochemistry of the pyrrolidine ring and the nature of the substituents are crucial for achieving high affinity and selectivity. While specific data for this compound is not available, its structural components suggest a potential for interaction with nAChRs, although the nature and affinity of this interaction would require experimental validation.

Table 5: Nicotinic Acetylcholine Receptor Binding Affinity of this compound

| Receptor Subtype | Binding Affinity (Kᵢ) | Binding Affinity (IC₅₀) |

|---|---|---|

| α4β2 nAChR | Not Available | Not Available |

| Other nAChR Subtypes | Not Available | Not Available |

Chemokine Receptor (CCR5) Antagonism

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of the most common strains of HIV into host cells, making it a significant target for antiviral therapeutics. nih.gov The piperidine moiety is a key structural feature in several known CCR5 antagonists. nih.govnih.gov

Research into 1,3,4-trisubstituted pyrrolidine derivatives has identified potent CCR5 antagonists. In these series, the piperidine side chain plays a crucial role in the molecule's antiviral potency and pharmacokinetic profile. researchgate.net Modifications to substituents on the piperidine ring are a key strategy in optimizing the lead compounds. Furthermore, three-dimensional quantitative structure-activity relationship (3D-QSAR) studies on piperidine-based CCR5 antagonists have been conducted to understand the structural requirements for biological activity. These studies help in designing new antagonists by identifying key molecular features that influence the interaction with the receptor. nih.gov

While direct experimental data for this compound as a CCR5 antagonist is not available in the reviewed literature, the presence of the N-methylpyrrolidinyl-piperidine scaffold is of interest. The SAR of known piperidine-based antagonists suggests that the nature and orientation of substituents on both the piperidine and pyrrolidine rings are critical for affinity and activity.

Table 1: Structure-Activity Relationship of Piperidine-Based CCR5 Antagonists

| Structural Feature | Impact on Activity | Reference |

|---|---|---|

| Piperidine Ring | Essential scaffold for many CCR5 antagonists. | nih.gov |

| Spiro-piperidine structures | A novel series of potent and selective CCR5 antagonists have been developed from this structural class. | nih.gov |

Alpha-1 Adrenoceptor Agonism

Alpha-1 adrenergic receptors are G protein-coupled receptors involved in the sympathetic nervous system, primarily mediating smooth muscle contraction. wikipedia.orgguidetopharmacology.org Agonists at this receptor are used as vasopressors and nasal decongestants. wikipedia.orgnih.gov The three subtypes, α1A, α1B, and α1D, are all activated by the endogenous catecholamines adrenaline and noradrenaline. guidetopharmacology.org

Some clinical alpha-2 adrenergic agonists, such as clonidine (B47849) and tizanidine, also exhibit activity at alpha-1 receptors, which can interfere with their desired therapeutic effects. nih.gov This highlights the need for receptor selectivity in drug design.

Currently, there is no published research available that specifically investigates the alpha-1 adrenoceptor agonist activity of this compound. Pharmacological profiling of this compound would be necessary to determine its affinity and efficacy at alpha-1 adrenoceptor subtypes.

In Vitro Enzyme Inhibition Studies

The potential for this compound and related structures to act as enzyme inhibitors has been a subject of interest in drug discovery.

RNA Polymerase I Inhibition

RNA Polymerase I (Pol I) is the dedicated enzyme for transcribing ribosomal RNA genes, a process that is often upregulated in cancer cells to support rapid growth and proliferation. As such, inhibitors of Pol I are being investigated as potential anticancer agents. To date, research in this area has focused on compounds that are structurally distinct from this compound.

Some piperidine-containing compounds have been investigated for their inhibitory effects on viral RNA-dependent RNA polymerase (RdRp), but this is a different enzyme from human RNA Polymerase I. nih.gov There is currently no scientific literature available describing studies on the inhibition of RNA Polymerase I by this compound or closely related analogs.

EGFR/BRAF Kinase Inhibition

The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a role in regulating cell growth and differentiation. rjeid.com Its dysregulation is implicated in various cancers. A review of fused pyrimidine (B1678525) systems as EGFR inhibitors noted that the inclusion of piperidine and pyrrolidine moieties in certain molecules can confer activity against mutant EGFR. nih.gov Specifically, this was observed in the context of pyrrolopyrimidine derivatives, which are structurally different from this compound but highlight the potential contribution of these heterocyclic rings to kinase inhibition. nih.gov

There is no specific data available on the direct inhibition of EGFR or BRAF kinase by this compound. The development of kinase inhibitors is a very active area of research, and the piperidine scaffold is found in numerous approved kinase inhibitors. mdpi.com

Table 2: SAR of Pyrrolopyrimidine Derivatives as EGFR Inhibitors

| Structural Feature at R2 Position | Impact on Activity | Reference |

|---|---|---|

| Disubstituted Phenyl | Highly selective and irreversible inhibition of EGFR. | nih.gov |

Neuronal Nitric Oxide Synthase (nNOS) Inhibition

Overproduction of nitric oxide by neuronal nitric oxide synthase (nNOS) is implicated in a variety of neurodegenerative disorders, making selective nNOS inhibitors a therapeutic goal. researchgate.net Research into the design and synthesis of nNOS inhibitors has explored compounds structurally related to this compound.

A series of trans-substituted amino pyrrolidinomethyl 2-aminopyridine (B139424) derivatives were designed and found to be potent nNOS inhibitors. researchgate.net The structure-activity relationship of these compounds revealed that the stereochemistry and the nature of the substituents on the pyrrolidine ring are critical for both potency and selectivity over other NOS isoforms (eNOS and iNOS).

The general structure of these inhibitors consists of a substituted pyrrolidine ring attached to another cyclic moiety, which is analogous to the structure of this compound. Although the specific compound was not tested in these studies, the data on related analogs provide valuable insights into the potential for this structural class to inhibit nNOS.

Table 3: In Vitro Inhibition of nNOS by Pyrrolidinomethyl 2-Aminopyridine Derivatives

| Compound | nNOS Ki (μM) | eNOS Ki (μM) | iNOS Ki (μM) | Selectivity (nNOS vs. eNOS) |

|---|---|---|---|---|

| Analog 1 | >100 | >100 | >100 | - |

| Analog 2 | 0.032 | 15.6 | 1.8 | 488-fold |

| Analog 3 | 0.025 | 13.5 | 1.2 | 540-fold |

Data extracted from a study on related, but not identical, compounds to illustrate the potential of the scaffold. researchgate.net

Ribonucleotide Reductases (RNRs) Enzyme Binding

Ribonucleotide reductases are enzymes that catalyze the formation of deoxyribonucleotides, the precursors for DNA synthesis. As such, they are a target for some anticancer and antiviral drugs. The binding of inhibitors to RNRs can be highly specific, often involving interactions with allosteric sites or the active site of the enzyme.

Studies have been conducted on various types of RNR inhibitors, including peptide-based inhibitors and nucleoside analogs. nih.govnih.gov However, a review of the current scientific literature reveals no studies investigating the binding or inhibition of Ribonucleotide Reductases by this compound or structurally similar compounds.

Carnitine Acetyltransferase (CAT) Inhibition

Currently, there is no publicly available research data detailing the in vitro pharmacological probing of this compound as an inhibitor of Carnitine Acetyltransferase (CAT). Scientific literature lacks studies reporting inhibitory concentrations (e.g., IC₅₀ values) or the mechanism of action of this specific compound on CAT. Consequently, a structure-activity relationship analysis for this compound and its analogues concerning CAT inhibition cannot be constructed at this time.

Computational Approaches to Structure-Activity Relationship (SAR)

Molecular Docking Studies for Ligand-Target Interactions

No molecular docking studies investigating the binding interactions between this compound and the active site of Carnitine Acetyltransferase have been published. Such studies are crucial for visualizing the binding mode, identifying key interacting amino acid residues, and understanding the structural basis of potential inhibitory activity. The absence of this data precludes any computational description of its ligand-target interactions with CAT.

Quantitative Structure-Activity Relationship (QSAR) Modeling

In line with the lack of in vitro inhibition data, no Quantitative Structure-Activity Relationship (QSAR) models have been developed for this compound and its derivatives targeting Carnitine Acetyltransferase. QSAR studies depend on a dataset of compounds with measured biological activity to derive a mathematical model that correlates chemical structure with activity. Without the foundational biological data, the development of such predictive models is not feasible.

Metabolic Studies in Non Human Systems

Prediction of Metabolic Pathways via Computational Tools

In the absence of experimental data, computational (in silico) tools offer a valuable approach to predict the potential metabolic pathways of a compound. nih.govnih.gov These tools utilize various algorithms and models, including rule-based systems, machine learning, and quantum mechanics, to identify the most probable sites of metabolism on a molecule. nih.govbohrium.com

For 4-(1-Methylpyrrolidin-3-yl)piperidine, several metabolic pathways can be predicted based on its chemical structure, which features a tertiary amine within the N-methylpyrrolidine ring and a piperidine (B6355638) moiety. Tertiary amines are well-known substrates for cytochrome P450 enzymes. nih.govresearchgate.net

The most likely metabolic transformations for this compound are:

N-dealkylation: The N-methyl group on the pyrrolidine (B122466) ring is a prime target for oxidative N-demethylation, a common metabolic pathway for tertiary amines. nih.govnih.gov This reaction would yield 4-(pyrrolidin-3-yl)piperidine and formaldehyde (B43269) as a byproduct.

Hydroxylation: The aliphatic rings (piperidine and pyrrolidine) are susceptible to hydroxylation at various carbon atoms. This is another common phase I metabolic reaction catalyzed by CYP enzymes.

N-oxidation: The nitrogen atom in the N-methylpyrrolidine ring could undergo N-oxidation to form an N-oxide metabolite. nih.gov

Ring Opening: While generally a less common pathway for cyclic amines, oxidative cleavage of the piperidine or pyrrolidine ring could potentially occur. nih.gov

Computational models can rank these potential metabolic pathways based on the reactivity of different sites on the molecule, providing guidance for future experimental metabolite identification studies. bohrium.com

Role in Natural Product Chemistry and Biosynthesis Research

Occurrence of Pyrrolidine (B122466) and Piperidine (B6355638) Nuclei in Alkaloids

The pyrrolidine and piperidine rings are fundamental building blocks in a vast array of alkaloids, a class of naturally occurring compounds with significant physiological activities. These rings can exist as simple substituted heterocycles, be fused into bicyclic systems, or be linked together.

The pyrrolidine nucleus , a five-membered nitrogen-containing ring, is derived biosynthetically from the amino acid ornithine. It is a key component of numerous well-known alkaloids. For instance, it forms part of the structure of nicotine (B1678760), found in tobacco plants (Nicotiana tabacum), where it is linked to a pyridine (B92270) ring.

The piperidine nucleus , a six-membered ring, is typically derived from the amino acid lysine (B10760008). researchgate.net It is equally widespread in nature. Examples include anabasine, another tobacco alkaloid that features a piperidine ring connected to a pyridine ring, and piperine, the compound responsible for the pungency of black pepper (Piper nigrum). nih.govankara.edu.tr

Perhaps the most relevant to the 4-(1-methylpyrrolidin-3-yl)piperidine scaffold are the tropane (B1204802) alkaloids , which feature a pyrrolidine ring fused with a piperidine ring to form an 8-azabicyclo[3.2.1]octane core. nih.gov This class includes medicinally important compounds like atropine (B194438) and scopolamine (B1681570) from plants of the Solanaceae family (e.g., Deadly Nightshade) and cocaine from the coca plant (Erythroxylum coca). nih.gov The study of these compounds highlights the diverse ways nature utilizes these heterocyclic systems to create complex and bioactive molecules.

| Alkaloid Class | Core Structure | Example Compound(s) | Natural Source(s) |

|---|---|---|---|

| Pyrrolidine Alkaloids | Pyrrolidine Ring | Nicotine, Nornicotine | Nicotiana tabacum (Tobacco) |

| Piperidine Alkaloids | Piperidine Ring | Anabasine, Piperine, Sedridine | Nicotiana glauca, Piper nigrum (Black Pepper), Sedum acre |

| Tropane Alkaloids | Fused Pyrrolidine-Piperidine | Atropine, Scopolamine, Cocaine | Atropa belladonna, Datura stramonium, Erythroxylum coca |

| Polyhydroxylated Alkaloids | Substituted Pyrrolidine/Piperidine | 1-Deoxynojirimycin, Hyacinthacine A3 | Morus alba (White Mulberry), Scilla sibirica |

Biosynthetic Pathways Involving Pyrrolidine and Piperidine Intermediates

The biosynthesis of alkaloids containing pyrrolidine and piperidine rings originates from simple amino acid precursors. Ornithine and lysine are decarboxylated to form putrescine and cadaverine (B124047), respectively. These diamines are then converted by amine oxidases into amino aldehydes, which spontaneously cyclize to form the key five- and six-membered ring intermediates. researchgate.net

Tropane Alkaloid Biosynthesis

The biosynthetic pathway of tropane alkaloids is one of the most extensively studied and serves as a prime example of how the pyrrolidine ring is formed and incorporated into a more complex bicyclic system. ontosight.ai

Formation of the N-methyl-Δ¹-pyrrolinium cation: The pathway begins with the amino acid L-ornithine.

Ornithine is decarboxylated to putrescine.

Putrescine is then N-methylated by the enzyme putrescine N-methyltransferase (PMT) to yield N-methylputrescine. ontosight.ai

N-methylputrescine undergoes oxidative deamination, catalyzed by a diamine oxidase, to form 4-methylaminobutanal.

This aminoaldehyde spontaneously cyclizes via intramolecular Schiff base formation to produce the key intermediate, the N-methyl-Δ¹-pyrrolinium cation.

This electrophilic cation is the central precursor for the pyrrolidine ring in all tropane alkaloids. It then undergoes a Mannich-type condensation with a malonyl-CoA-derived dicarboxylic acid, which ultimately leads to the formation of tropinone (B130398), the bicyclic ketone core of tropane alkaloids.

Enzymatic Studies of Relevant Biosynthetic Steps

Significant research has been dedicated to identifying and characterizing the enzymes that catalyze the key steps in these biosynthetic pathways. Understanding these enzymes is crucial for both fundamental knowledge and for potential biotechnological applications.

Putrescine N-methyltransferase (PMT): This enzyme is a critical control point in the biosynthesis of tropane alkaloids. It channels putrescine away from primary metabolism (like polyamine synthesis) and into the dedicated alkaloid pathway by catalyzing its methylation. ontosight.ai

Tropinone Reductases (TR-I and TR-II): After the formation of tropinone, the pathway diverges depending on the stereospecific reduction of the ketone group. Two distinct enzymes, tropinone reductase I (TR-I) and tropinone reductase II (TR-II), catalyze this step.

TR-I reduces tropinone to tropine (B42219) (3α-tropanol), which is the precursor for hyoscyamine (B1674123) and scopolamine.

TR-II reduces tropinone to pseudotropine (3β-tropanol), which can be a precursor for other types of alkaloids.

The presence and relative activity of these two enzymes determine the final alkaloid profile in a given plant species. ontosight.ai

| Enzyme | Abbreviation | Function in Biosynthesis | Pathway |

|---|---|---|---|

| Putrescine N-methyltransferase | PMT | Catalyzes the N-methylation of putrescine to N-methylputrescine. | Tropane Alkaloid Biosynthesis |

| Tropinone Reductase I | TR-I | Stereospecific reduction of tropinone to tropine (3α-tropanol). | Tropane Alkaloid Biosynthesis (Hyoscyamine/Scopolamine branch) |

| Tropinone Reductase II | TR-II | Stereospecific reduction of tropinone to pseudotropine (3β-tropanol). | Tropane Alkaloid Biosynthesis (Calystegine branch) |

| Lysine Decarboxylase | LDC | Decarboxylates lysine to form cadaverine. | Piperidine Alkaloid Biosynthesis |

| Copper Amine Oxidase | - | Oxidizes cadaverine to an aminoaldehyde, leading to Δ¹-piperideine. | Piperidine Alkaloid Biosynthesis |

Biomimetic Synthesis Approaches Related to Alkaloid Structures

Biomimetic synthesis seeks to replicate nature's synthetic strategies in the laboratory. The proposed biosynthetic pathways for alkaloids containing pyrrolidine and piperidine rings have inspired elegant and efficient chemical syntheses. These approaches often leverage reactions that mimic key enzymatic steps.

A classic example is the Robinson tropinone synthesis, first reported in 1917. This synthesis is a landmark in biomimetic chemistry and involves a one-pot reaction that mimics the Mannich condensation central to tropane alkaloid biosynthesis. The reaction combines succinaldehyde, methylamine, and acetone-dicarboxylic acid to construct the tropinone skeleton with remarkable efficiency. This synthesis provided strong support for the proposed biosynthetic pathway long before the enzymatic machinery was understood.

More modern biomimetic strategies continue to be developed for a wide range of alkaloids. researchgate.net For instance, syntheses of pyrrolidine and piperidine natural products often utilize cascade reactions that build the heterocyclic rings with high stereoselectivity, mirroring the efficiency of biological pathways. organic-chemistry.org These synthetic endeavors not only provide access to rare natural products and their analogues for pharmacological study but also serve to test and refine our understanding of the underlying biosynthetic mechanisms. The synthesis of various 2-substituted pyrrolidine and piperidine alkaloids from chiral precursors like L-proline further demonstrates the power of using nature's building blocks in laboratory synthesis.

Future Directions in Academic Research

Exploration of Novel Synthetic Routes to Diverse Derivatives

The future of research into 4-(1-methylpyrrolidin-3-yl)piperidine will likely involve the development of innovative and efficient synthetic methodologies to create a diverse library of derivatives. While the synthesis of related pyrrolidinyl-piperidine structures has been reported, future work could focus on modular approaches that allow for the facile introduction of a wide range of substituents on both the pyrrolidine (B122466) and piperidine (B6355638) rings. nih.gov

Modern synthetic strategies such as catalytic asymmetric reactions, domino reactions, and the use of novel organocatalysts could provide access to complex molecular architectures with high stereocontrol. nih.govmdpi.comrsc.org For instance, the development of a synthetic route that allows for the independent modification of the N-methyl group of the pyrrolidine or the piperidine nitrogen would be highly valuable for structure-activity relationship (SAR) studies.

Table 1: Potential Synthetic Strategies for this compound Derivatives

| Strategy | Description | Potential Advantages |

| Domino Reactions | Multi-step reactions where subsequent transformations occur in a single pot without the need for intermediate purification. | Increased efficiency, reduced waste, and rapid access to molecular complexity. |

| Catalytic Asymmetric Synthesis | The use of chiral catalysts to produce enantiomerically pure or enriched products. | Access to specific stereoisomers for detailed pharmacological evaluation. lookchem.com |

| Flow Chemistry | Performing reactions in a continuous flow system rather than in a batch reactor. | Improved safety, scalability, and control over reaction parameters. |

| Late-stage Functionalization | The introduction of functional groups into a complex molecule at a late stage of the synthesis. | Rapid generation of a diverse library of analogues from a common intermediate. |

Advanced Computational Design of Analogues with Tailored Activities

Computational chemistry will be a cornerstone of future research, enabling the rational design of this compound analogues with specific biological activities. Techniques such as quantitative structure-activity relationship (QSAR) modeling and molecular docking can be employed to predict the biological activity of novel derivatives and to understand their interactions with potential protein targets. mdpi.com

By creating a virtual library of derivatives and screening them in silico against various biological targets, researchers can prioritize the synthesis of compounds with the highest probability of desired activity. This approach can significantly accelerate the drug discovery process and reduce the reliance on costly and time-consuming high-throughput screening. Molecular dynamics simulations can further elucidate the binding modes and conformational changes of the ligand-receptor complexes, providing valuable insights for lead optimization. lookchem.com

Integration of Multi-Omics Data for Deeper Mechanistic Understanding of In Vitro Interactions

A deeper understanding of the biological effects of this compound derivatives can be achieved through the integration of multi-omics data. While specific multi-omics studies on this compound are yet to be conducted, this approach holds immense promise. By treating cell lines with these compounds and subsequently analyzing the transcriptome, proteome, and metabolome, researchers can identify the cellular pathways and biological processes that are modulated.

This systems biology approach can help to elucidate the mechanism of action, identify potential off-target effects, and discover novel biomarkers of drug response. The integration of these large datasets requires sophisticated bioinformatics tools and will be a key area of future academic research.

Development of In Vitro Assays for New Biological Targets

The structural features of this compound suggest potential interactions with a range of biological targets, including nicotinic acetylcholine (B1216132) receptors (nAChRs) and monoamine transporters. nih.gov Future research should focus on developing and utilizing a panel of in vitro assays to screen for activity at these and other relevant targets.

High-throughput screening assays, such as fluorescence-based assays and radioligand binding assays, can be used to rapidly assess the affinity and functional activity of a library of derivatives. mdpi.comnih.gov For promising compounds, more detailed electrophysiological studies on specific receptor subtypes or transporter-expressing cells can provide a deeper understanding of their pharmacological profile. nih.gov

Table 2: Potential In Vitro Assays for this compound Derivatives

| Assay Type | Biological Target | Information Gained |

| Radioligand Binding Assay | Nicotinic Acetylcholine Receptors | Binding affinity (Ki) to different nAChR subtypes. |

| Fluorescence-based Calcium Assay | Nicotinic Acetylcholine Receptors | Functional activity (agonist, antagonist, allosteric modulator). mdpi.com |

| Radiotracer Uptake Inhibition Assay | Monoamine Transporters (DAT, NET, SERT) | Potency (IC50) for inhibiting neurotransmitter uptake. nih.gov |

| Patch-Clamp Electrophysiology | Ion Channels (e.g., nAChRs) | Detailed characterization of functional effects on ion channel gating. |

Stereoselective Synthesis of Enantiopure Compounds for Detailed Pharmacological Characterization

The this compound molecule possesses at least one stereocenter, meaning it can exist as different enantiomers. It is well established that enantiomers of a chiral drug can have significantly different pharmacological activities, potencies, and toxicity profiles. researchgate.netnih.gov Therefore, a critical future direction is the development of stereoselective synthetic methods to produce enantiomerically pure forms of this compound and its derivatives. nih.gov

The use of chiral auxiliaries, chiral catalysts, or enzymatic resolutions can be explored to achieve high enantiomeric excess. acs.orgresearchgate.net Once the individual enantiomers are isolated, their pharmacological properties should be characterized in detail using the in vitro assays described previously. This will allow for a comprehensive understanding of the stereochemical requirements for activity at their biological targets and is a crucial step in the development of any potential therapeutic agent. The differing interactions of enantiomers with their targets can provide valuable insights into the binding pocket of the receptor or enzyme. nih.gov

Q & A

[Basic] What are the recommended synthetic routes for 4-(1-Methylpyrrolidin-3-yl)piperidine?

The synthesis typically involves alkylation or substitution reactions on piperidine or pyrrolidine precursors. A common approach is the alkylation of a piperidine scaffold with a methylpyrrolidine moiety. For example:

- Boc-protection strategy : Protect the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group to direct regioselective alkylation, followed by deprotection .

- Nucleophilic substitution : React 3-(chloromethyl)-1-methylpyrrolidine with piperidine under basic conditions (e.g., K₂CO₃ in DMF) .

- Reductive amination : Combine a ketone intermediate (e.g., 4-oxopiperidine) with 1-methylpyrrolidin-3-amine under hydrogenation .

Characterization should include ¹H/¹³C NMR to confirm regiochemistry and HPLC-MS for purity assessment .

[Advanced] How can researchers optimize stereochemical control during synthesis of this compound derivatives?

Stereochemical outcomes depend on reaction conditions and catalysts:

- Chiral auxiliaries : Use (S)- or (R)-proline derivatives to induce enantioselectivity in alkylation steps .

- Asymmetric catalysis : Employ palladium complexes with BINAP ligands for Suzuki couplings to install aryl groups with >90% ee .

- Crystallography-guided design : Analyze crystal structures (e.g., Acta Cryst. data ) to identify steric hindrance points influencing conformation.

Validate stereochemistry via X-ray diffraction or NOESY NMR .

[Basic] What spectroscopic techniques are essential for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : Assign peaks for methyl groups (δ 1.2–1.5 ppm for piperidine CH₂, δ 2.3–2.7 ppm for N-methyl) and pyrrolidine protons .

- FT-IR : Confirm secondary amine stretches (~3300 cm⁻¹) and absence of carbonyl impurities .

- High-resolution MS : Verify molecular weight (C₁₀H₂₀N₂, MW 168.28 g/mol) .

[Advanced] How do structural modifications at the pyrrolidine nitrogen affect pharmacological activity?

Modifying the N-methyl group alters lipophilicity and receptor binding:

- N-Demethylation : Increases polarity, improving aqueous solubility but reducing blood-brain barrier penetration .

- N-Aryl substitution : Enhances affinity for serotonin receptors (e.g., 4-fluorophenyl groups in derivatives show 10-fold higher activity ).

- SAR studies : Replace methyl with cyclopropyl to reduce metabolic oxidation, as seen in analogs with extended half-lives .

[Basic] What are key solubility and stability considerations for this compound?

- Solubility : Use polar aprotic solvents (DMF, DMSO) for reactions; aqueous solubility is poor (<1 mg/mL) but improves with hydrochloride salt formation .

- Stability : Store under inert gas at −20°C to prevent oxidation of the pyrrolidine ring. Avoid prolonged exposure to light .

[Advanced] What computational approaches model receptor-binding interactions of derivatives?

- Molecular docking : Use AutoDock Vina to predict binding to serotonin transporters (SERT), aligning with pharmacophore models from .

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to assess electrostatic potential maps for hydrogen-bonding sites .

- MD simulations : Simulate ligand-receptor dynamics over 100 ns to evaluate binding stability .

[Basic] What purification methods are effective for isolating this compound?

- Column chromatography : Use silica gel with ethyl acetate/hexane (3:7) for baseline separation .

- Recrystallization : Dissolve in hot ethanol, cool to −20°C for needle-like crystals (purity >95%) .

- Ion-exchange resins : For hydrochloride salts, employ Dowex 50WX4 resin .

[Advanced] How to resolve contradictions in reported biological activity data?

- Assay standardization : Replicate studies using identical cell lines (e.g., HEK-293 for SERT inhibition ).

- Metabolic profiling : Compare hepatic microsomal stability across species to identify species-specific degradation .

- Control for stereochemistry : Ensure enantiopure samples, as racemic mixtures may obscure activity .

[Basic] What intermediates are common in synthesizing derivatives?

- Boc-piperidine : Enables selective functionalization of the pyrrolidine ring .

- 4-Oxopiperidine : Key for reductive amination with amines .

- Chloro-methylpyrrolidine : Used in nucleophilic substitutions .

[Advanced] How to enhance metabolic stability in drug discovery?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.